molecular formula C10H8Cl2N4OS B8743908 (2,4-Dichloro-pyrimidin-5-yl)-(2-methylsulfanyl-pyrimidin-4-yl)-methanol

(2,4-Dichloro-pyrimidin-5-yl)-(2-methylsulfanyl-pyrimidin-4-yl)-methanol

Cat. No. B8743908
M. Wt: 303.17 g/mol
InChI Key: MBNURDQVIJKBTP-UHFFFAOYSA-N
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Patent
US08362023B2

Procedure details

To a stirred solution of 5-bromo-2,4-dichloropyrimidine (14.83 g, 65 mmol) in THF (200 mL) was added isopropylmagnesium chloride (78 mL, 1M, 78 mmol) dropwise at −30° C. After 30 minutes, 2-(methylthio)pyrimidine-4-carbaldehyde (10 g, 65 mmol) was added to the mixture. The mixture was warmed to 0° C. and stirred for 1 hour. Then the reaction mixture was quenched with saturated ammonium chloride solution (20 mL) and extracted with ethyl acetate (200 mL). The filtrate was washed with water (3×25 mL), brine (25 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to dryness. The residue was purified by column chromatography (silica, 20 g, 200-300 mesh, eluting with methanol:dichloromethane, 1:50) to afford (2,4-dichloro-pyrimidin-5-yl)-(2-methylsulfanyl-pyrimidin-4-yl)-methanol. (Yield 13.85 g, 71%).
Quantity
14.83 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([Cl:9])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.C([Mg]Cl)(C)C.[CH3:15][S:16][C:17]1[N:22]=[C:21]([CH:23]=[O:24])[CH:20]=[CH:19][N:18]=1>C1COCC1>[Cl:8][C:5]1[N:4]=[C:3]([Cl:9])[C:2]([CH:23]([C:21]2[CH:20]=[CH:19][N:18]=[C:17]([S:16][CH3:15])[N:22]=2)[OH:24])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
14.83 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
78 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CSC1=NC=CC(=N1)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was quenched with saturated ammonium chloride solution (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
The filtrate was washed with water (3×25 mL), brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica, 20 g, 200-300 mesh, eluting with methanol:dichloromethane, 1:50)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)Cl)C(O)C1=NC(=NC=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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